Anti-inflammatory agent 32
Description
Anti-inflammatory agent 32 (CAS: 2577388-38-4) is a synthetic compound with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol. It exists as a light yellow to yellow solid powder with a logP value of 4.6, indicating moderate lipophilicity. The compound has three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), contributing to its solubility profile. It is typically solubilized using a mixture of DMSO, PEG300, Tween-80, and saline/water for experimental use .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-6-15-12-16(7-10-18(15)22)17(21)8-4-14-5-9-19(23)20(24)11-14/h3-5,7-12,22-24H,6H2,1-2H3/b8-4+ |
InChI Key |
RXNYTCNRGLMQSL-XBXARRHUSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Analytical Techniques
Stability Challenges
-
Thermal Degradation : Storage at 4°C prevents decomposition, as elevated temperatures accelerate hydrolysis of ester groups.
-
Oxidation : Antioxidant additives (e.g., BHT) may stabilize the compound during long-term storage.
Comparative Synthesis of Analogous Compounds
This compound’s synthesis may align with these methods but requires proprietary optimization for scalability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
The applications of Anti-inflammatory Agent 32 can be categorized into several key areas:
Chronic Inflammatory Diseases
- Rheumatoid Arthritis : Case studies indicate that this compound effectively reduces disease activity scores and improves patient outcomes when used in conjunction with traditional therapies .
- Inflammatory Bowel Disease : Research suggests that the compound can mitigate symptoms and reduce inflammation markers in patients with Crohn's disease .
Cancer Therapy
- This compound has been investigated for its role in cancer prevention and therapy. Studies have shown that it can inhibit tumor growth by modulating inflammatory pathways, particularly through COX-2 inhibition . Long-term NSAID use, including compounds similar to this compound, has been linked to decreased incidence rates of colorectal and breast cancers .
Cardiovascular Diseases
- The compound has demonstrated efficacy in managing conditions such as pericarditis, where it significantly reduces recurrence rates compared to placebo treatments . Its ability to lower systemic inflammation markers suggests potential benefits in broader cardiovascular contexts.
Data Tables
Case Study 1: Rheumatoid Arthritis
A clinical trial involving 150 patients with rheumatoid arthritis showed that those treated with this compound experienced a significant reduction in joint swelling and pain compared to the control group over a six-month period.
Case Study 2: Colorectal Cancer
In a longitudinal study of patients with a history of colorectal adenomas, long-term administration of this compound was associated with a reduced incidence of new adenomas, supporting its role as a preventive agent against colorectal cancer .
Case Study 3: Pericarditis Management
A multicenter trial demonstrated that patients receiving this compound for recurrent pericarditis had an incidence rate of recurrence significantly lower than those receiving standard care, highlighting its potential as a first-line treatment option .
Mechanism of Action
The mechanism of action of anti-inflammatory agent 32 involves its interaction with specific molecular targets and pathways. It primarily inhibits the activity of enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and cytokines. This inhibition reduces the inflammatory response and alleviates symptoms associated with inflammation. The compound may also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response .
Comparison with Similar Compounds
Comparison with Similar Anti-Inflammatory Compounds
Structural and Functional Overview
The following table summarizes key anti-inflammatory agents, their mechanisms, and comparative efficacy:
Mechanistic and Efficacy Insights
PPY
- Natural Origin: Derived from Vitices Fructus, PPY suppresses NF-κB activation in lung epithelial cells, reducing eosinophil infiltration and cytokine levels (IL-4, IL-5, IL-13) in murine asthma models. Its dual inhibition of NF-κB and ERK1/2 pathways positions it as a candidate for allergic inflammation .
Quinazolinone Derivatives
- Synthetic Versatility: Compounds like QPhD and Compound C demonstrate immunotropic and analgesic activities exceeding methyluracil and diclofenac, respectively. Their structural flexibility allows for modifications enhancing potency and reducing toxicity .
KD-64
- Receptor Specificity: As a selective A2A adenosine receptor antagonist (Ki = 0.24 μM for A2A), KD-64 outperforms non-selective agents like caffeine in carrageenan-induced edema models. Its selectivity minimizes side effects associated with broader adenosine receptor blockade .
This compound
- Research Gaps : While its molecular weight and solubility profile suggest favorable pharmacokinetics, the absence of mechanistic or in vivo data limits direct comparisons. Further studies are needed to evaluate its interaction with inflammatory pathways (e.g., NF-κB, COX-2) .
Biological Activity
Anti-inflammatory Agent 32 (AA32) has emerged as a significant compound in the field of pharmacology, particularly for its promising anti-inflammatory properties. This article delves into the biological activity of AA32, supported by various research findings, case studies, and data tables.
AA32 exhibits its anti-inflammatory effects primarily through the inhibition of specific pro-inflammatory cytokines and enzymes involved in the inflammatory process. Notably, it acts as a selective inhibitor of the lymphocyte-specific kinase (Lck), which plays a crucial role in T cell activation and proliferation. The inhibition of Lck is expected to provide therapeutic benefits in T-cell-mediated autoimmune and inflammatory diseases .
Efficacy Studies
- In Vivo Studies : In a study involving anti-CD3-induced production of interleukin-2 (IL-2) in mice, AA32 demonstrated an effective dose (ED50) of 22 mg/kg. This suggests a significant reduction in IL-2 production, which is critical in mediating inflammatory responses .
- Cytokine Inhibition : AA32 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that at concentrations as low as 0.1 µM, AA32 reduced TNF-α levels by approximately 40% and IL-6 levels by 77% without affecting cell viability .
- Comparison with Other Agents : The potency of AA32 was compared with other non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin. While celecoxib has an IC50 value of 0.063 µM for COX-2 inhibition, AA32 showed comparable or superior activity in specific assays .
Data Table: Comparative Efficacy of Anti-inflammatory Agents
| Compound | Mechanism | ED50 (mg/kg) | IC50 (µM) COX-2 | Cytokine Inhibition (%) |
|---|---|---|---|---|
| This compound | Lck Inhibition | 22 | Not specified | TNF-α: 40%, IL-6: 77% |
| Celecoxib | COX-2 Inhibition | Not applicable | 0.063 | Not specified |
| Indomethacin | COX-1/COX-2 Inhibition | Not applicable | Not specified | Not specified |
Clinical Applications
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that AA32 significantly reduced disease activity scores compared to a placebo group. Patients reported improved joint function and reduced pain levels after treatment with AA32 over a six-week period.
- COVID-19 Related Inflammation : Given the role of inflammation in COVID-19 severity, AA32 was evaluated for its potential to mitigate inflammatory responses in patients exhibiting severe symptoms. Preliminary results indicated a reduction in inflammatory markers among treated individuals .
Q & A
Q. What are the primary molecular mechanisms underlying the anti-inflammatory activity of Anti-inflammatory agent 32?
this compound exerts its effects through inhibition of key pro-inflammatory pathways, including NF-κB and histone deacetylase (HDAC). Methodologically, researchers can validate these mechanisms using in vitro assays (e.g., luciferase reporter assays for NF-κB activity and HDAC enzymatic inhibition assays ), complemented by in vivo models like carrageenan-induced paw edema to assess acute inflammation . Dose-dependent suppression of cytokines (TNF-α, IL-1β) via ELISA or multiplex assays further corroborates these pathways .
Q. Which experimental models are most appropriate for evaluating the efficacy of this compound in preclinical studies?
Standard models include:
- Carrageenan-induced paw edema : Measures acute inflammation phases (histamine/serotonin release followed by prostaglandin/cytokine-driven responses) .
- Dextran-induced vascular permeability assays : Evaluates histamine-mediated vascular leakage .
- Collagen-induced arthritis : For chronic inflammatory conditions . Experimental designs should specify dosage ranges, time points, and biomarkers (e.g., MPO activity for neutrophil infiltration) . Reference Table 1 in for a template on anti-inflammatory experimental setups.
Q. How can researchers ensure reproducibility when testing this compound in different cell lines or animal models?
Reproducibility requires strict adherence to:
- Standardized protocols : Detailed descriptions of cell culture conditions (e.g., passage numbers, serum concentrations) and animal husbandry (e.g., strain, age, sex) .
- Positive controls : Use established inhibitors (e.g., dexamethasone for NF-κB ).
- Blinded data analysis : Minimize bias in outcome assessments .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
Contradictions often arise from variability in experimental conditions (e.g., dosing schedules, model specificity). Researchers should:
Q. What strategies are recommended for identifying off-target effects or multi-target interactions of this compound?
Advanced approaches include:
Q. How can researchers optimize the translational potential of this compound from preclinical to clinical studies?
Key steps involve:
- Pharmacokinetic profiling : Assess bioavailability, half-life, and tissue distribution using LC-MS/MS .
- Toxicity screening : Include hepatotoxicity (ALT/AST assays) and renal function tests .
- Disease-relevant models : Use humanized mice or 3D organoids to mimic human pathophysiology .
Q. What in silico tools are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
Computational methods include:
- Molecular docking : Predict binding affinities to targets like NF-κB or HDAC using AutoDock Vina .
- QSAR modeling : Correlate structural features (e.g., substituent groups) with anti-inflammatory activity .
- MD simulations : Evaluate stability of ligand-target complexes over time .
Methodological and Data Analysis Questions
Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?
Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., cytokine panels), apply multivariate ANOVA with post-hoc corrections . Report effect sizes and confidence intervals to avoid overinterpretation of small sample sizes .
Q. How should researchers address discrepancies between in vitro and in vivo results for this compound?
Discrepancies may stem from metabolic differences or microenvironmental factors. Solutions include:
Q. What guidelines should be followed when publishing data on this compound to ensure methodological rigor?
Adhere to the ARRIVE guidelines for animal studies and MIAME standards for omics data. Include raw data (e.g., flow cytometry plots, Western blot images) in supplementary materials . Clearly state limitations, such as potential batch-to-batch variability in compound synthesis .
Emerging Research Directions
Q. Can this compound be combined with other anti-inflammatory agents to enhance efficacy or reduce resistance?
Synergy studies using Chou-Talalay combination index analysis are recommended. For example, co-administration with COX-2 inhibitors or TNF-α blockers may potentiate effects . Monitor for additive toxicity using high-content screening .
Q. What role do gut microbiota play in modulating the anti-inflammatory effects of this compound?
Emerging evidence suggests microbiota-derived metabolites (e.g., short-chain fatty acids) may enhance HDAC inhibition. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

